![molecular formula C12H16BrNO2S B4428051 1-[(4-bromobenzyl)sulfonyl]piperidine](/img/structure/B4428051.png)
1-[(4-bromobenzyl)sulfonyl]piperidine
Overview
Description
1-[(4-bromobenzyl)sulfonyl]piperidine, also known as BBP, is a chemical compound that has gained attention in scientific research due to its potential applications as a pharmacological tool. BBP is a sulfonamide derivative that belongs to the piperidine class of compounds. It has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.
Mechanism of Action
The mechanism of action of 1-[(4-bromobenzyl)sulfonyl]piperidine is not fully understood, but it is thought to act as a competitive antagonist at various ion channels and receptors. This compound has been shown to bind to the extracellular domain of the TRPV1 channel, blocking the influx of calcium ions and reducing pain sensation. This compound has also been shown to block the P2X7 receptor, preventing the release of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the activity of the TASK-1 channel, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and receptors, this compound has been shown to have antioxidant properties, reducing oxidative stress in cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-[(4-bromobenzyl)sulfonyl]piperidine has several advantages as a pharmacological tool for scientific research. It is relatively easy to synthesize and has a high purity. This compound is also a selective antagonist, meaning that it can block the activity of specific ion channels and receptors without affecting others. However, there are also limitations to using this compound in lab experiments. This compound has a relatively short half-life, meaning that it may need to be administered frequently to maintain its effects. In addition, this compound has a low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 1-[(4-bromobenzyl)sulfonyl]piperidine research. One area of interest is the development of more potent and selective this compound analogs. Another area of interest is the investigation of this compound's effects on other ion channels and receptors. This compound has already been shown to have effects on TRPV1, P2X7, and TASK-1, but there may be other targets that are also affected by this compound. Finally, this compound's potential therapeutic applications should be further investigated, particularly in the areas of pain management, inflammation, and neuroprotection.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications as a pharmacological tool in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation. This compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for a variety of conditions.
Scientific Research Applications
1-[(4-bromobenzyl)sulfonyl]piperidine has been used in scientific research as a pharmacological tool to investigate the function of various ion channels and receptors. For example, this compound has been shown to block the TRPV1 channel, which is involved in pain sensation. This compound has also been shown to inhibit the activity of the P2X7 receptor, which is involved in inflammation and immune response. In addition, this compound has been used to study the function of the TASK-1 channel, which is involved in regulating the heart rate and blood pressure.
properties
IUPAC Name |
1-[(4-bromophenyl)methylsulfonyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-12-6-4-11(5-7-12)10-17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLWPWJZGGNXJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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